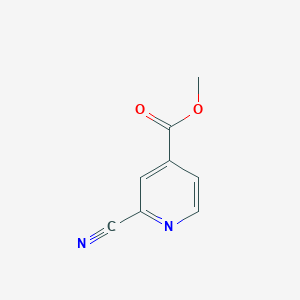

2-Cianoisonicotinato de metilo

Descripción general

Descripción

El ácido acetilsalicílico, también conocido como aspirina, es un fármaco antiinflamatorio no esteroideo (AINE) ampliamente utilizado. Se usa comúnmente para reducir el dolor, la fiebre y la inflamación. La aspirina también tiene propiedades antitrombóticas, lo que la hace útil para prevenir ataques cardíacos, accidentes cerebrovasculares y coágulos de sangre en individuos de alto riesgo . El compuesto fue sintetizado por primera vez en 1897 por científicos de Bayer, y desde entonces se ha convertido en uno de los medicamentos más utilizados en todo el mundo .

Aplicaciones Científicas De Investigación

La aspirina tiene una amplia gama de aplicaciones de investigación científica:

Medicina: La aspirina se usa para tratar el dolor, la fiebre y la inflamación. .

Química: La aspirina se usa a menudo como un compuesto modelo en química orgánica para estudiar reacciones de esterificación e hidrólisis

Industria: La aspirina se utiliza en la industria farmacéutica para la producción de diversos medicamentos.

Métodos De Preparación

La aspirina se sintetiza mediante la esterificación del ácido salicílico con anhídrido acético. La reacción está catalizada por un ácido fuerte, típicamente ácido sulfúrico o ácido fosfórico . El procedimiento general implica mezclar ácido salicílico con anhídrido acético y unas gotas del catalizador ácido, luego calentar la mezcla para promover la reacción. El producto, ácido acetilsalicílico, se purifica luego mediante recristalización .

Métodos de Producción Industrial: En entornos industriales, la producción de aspirina sigue un proceso similar pero a mayor escala. Las condiciones de reacción se controlan cuidadosamente para maximizar el rendimiento y la pureza. El producto crudo a menudo se purifica utilizando técnicas como la filtración al vacío y la recristalización .

Análisis De Reacciones Químicas

La aspirina experimenta varios tipos de reacciones químicas, que incluyen:

Hidrólisis: En presencia de agua, la aspirina puede hidrolizarse para formar ácido salicílico y ácido acético.

Esterificación: La aspirina se puede sintetizar mediante la esterificación del ácido salicílico con anhídrido acético.

Oxidación y Reducción: Si bien la aspirina en sí es relativamente estable, su precursor, el ácido salicílico, puede sufrir reacciones de oxidación y reducción.

Reactivos y Condiciones Comunes:

Hidrólisis: Agua, catalizadores ácidos o básicos.

Esterificación: Anhídrido acético, ácido sulfúrico o ácido fosfórico como catalizadores.

Productos Principales:

Hidrólisis: Ácido salicílico y ácido acético.

Esterificación: Ácido acetilsalicílico (aspirina) y ácido acético.

Mecanismo De Acción

La aspirina ejerce sus efectos inhibiendo irreversiblemente las enzimas ciclooxigenasa (COX), específicamente COX-1 y COX-2 . Estas enzimas participan en la síntesis de prostaglandinas y tromboxanos, que median la inflamación, el dolor y la agregación plaquetaria . Al acetilar un residuo de serina en el sitio activo de las enzimas COX, la aspirina evita la formación de estos compuestos, reduciendo así la inflamación y previniendo la formación de coágulos sanguíneos .

Comparación Con Compuestos Similares

La aspirina a menudo se compara con otros AINE, como el ibuprofeno y el naproxeno . Si bien todos estos compuestos comparten propiedades antiinflamatorias y analgésicas similares, la aspirina es única en su inhibición irreversible de las enzimas COX . Esto hace que la aspirina sea particularmente eficaz como agente antitrombótico .

Compuestos Similares:

Ibuprofeno: Otro AINE utilizado para tratar el dolor y la inflamación.

Naproxeno: Un AINE con usos similares a la aspirina y el ibuprofeno.

Acetaminofén: Si bien no es un AINE, se usa a menudo para aliviar el dolor y reducir la fiebre.

El mecanismo de acción único de la aspirina y su larga historia de uso la convierten en un compuesto valioso tanto en medicina como en investigación científica.

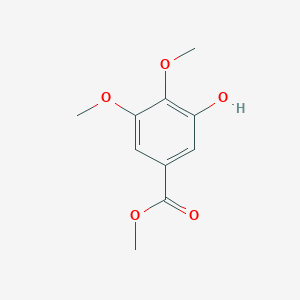

Propiedades

IUPAC Name |

methyl 2-cyanopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-12-8(11)6-2-3-10-7(4-6)5-9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVHMLCJEKDDAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50478210 | |

| Record name | Methyl 2-cyanoisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94413-64-6 | |

| Record name | Methyl 2-cyanoisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-cyanopyridine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

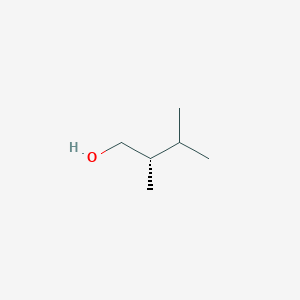

Synthesis routes and methods I

Procedure details

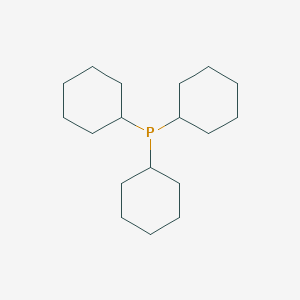

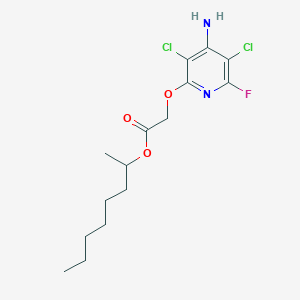

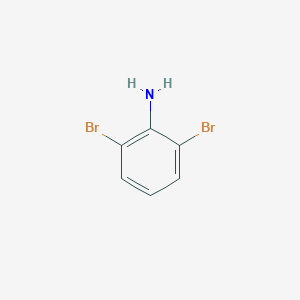

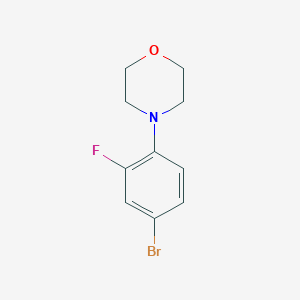

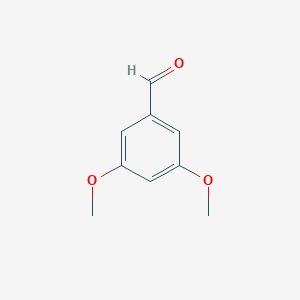

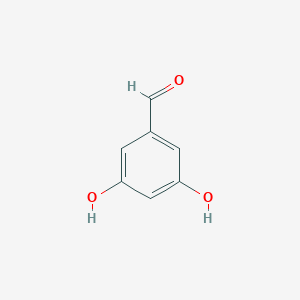

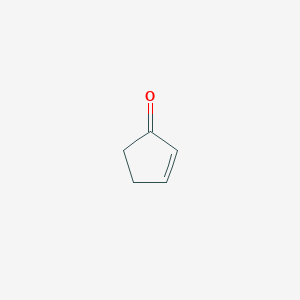

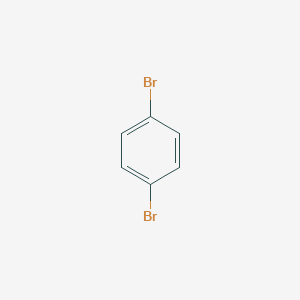

Synthesis routes and methods II

Procedure details

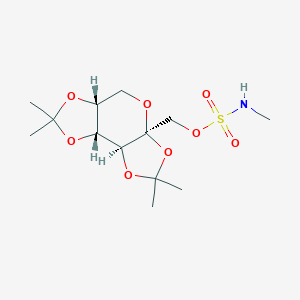

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Methyl 2-cyanoisonicotinate in the synthesis of Topiroxostat?

A1: Methyl 2-cyanoisonicotinate serves as a crucial intermediate in the three-step synthesis of Topiroxostat []. It is first converted to 2-cyanoisoniazide through hydrazinolysis. Subsequently, 2-cyanoisoniazide undergoes condensation with 4-cyanopyridine to yield Topiroxostat [].

Q2: What are the advantages of using Methyl 2-cyanoisonicotinate in this particular synthesis route?

A2: The use of Methyl 2-cyanoisonicotinate, synthesized from Methylisonicotinic-N-oxide, contributes to the overall efficiency and simplicity of the Topiroxostat synthesis []. This route involves only three steps, making it relatively straightforward compared to potential alternative methods [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propyl] 4-methylbenzenesulfonate](/img/structure/B42081.png)

![(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propan-1-ol](/img/structure/B42082.png)